CYP2C9 Inhibition Liability: N-allyl Derivative AC₅₀ 13.2 µM, Unsubstituted Parent No Reportable Activity
The parent amine (CAS 4994-88-1) lacks any CYP2C9 inhibitory activity in PubChem bioassay records, providing a clean baseline within this chemical series. In contrast, the N-allyl substituted target compound exhibits measurable CYP2C9 inhibition with an AC₅₀ of 13.2 µM [1] [2]. This introduces a metabolic drug-drug interaction liability that is not present in the unsubstituted analog—an essential safety differentiation point for downstream lead optimization programs.
| Evidence Dimension | CYP2C9 inhibitory activity (AC50) |
|---|---|
| Target Compound Data | AC50 13.2 µM |
| Comparator Or Baseline | Parent amine (4994-88-1): No inhibition detected in available PubChem bioassays |
| Quantified Difference | 13.2 µM vs. Not Active (qualitative difference) |
| Conditions | Human CYP2C9 enzyme inhibition assay, substrate: 7-methoxy-4-trifluoromethylcoumarin; source: PubChem AID 1213898 |
Why This Matters
Procurement teams must recognize that the allyl modification introduces a measurable CYP2C9 interaction absent in the parent amine, directly influencing suitability for lead series requiring a clean CYP profile.
- [1] PubChem AID 1213898. CYP2C9 inhibitor biochemical assay AC50 data for CID 615366 (N-allyl derivative). View Source
- [2] PubChem Compound Summary CID 258149. Bioassay section for 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine shows no CYP2C9 assay entry (absence of data confirmed on page). View Source
